molecular formula C14H19NO4 B12544709 Dimethyl 2-ethyl-2-(pyridin-4-yl)pentanedioate CAS No. 149029-94-7

Dimethyl 2-ethyl-2-(pyridin-4-yl)pentanedioate

Cat. No.: B12544709
CAS No.: 149029-94-7
M. Wt: 265.30 g/mol
InChI Key: RTXVPGILWMFMSH-UHFFFAOYSA-N
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Description

Dimethyl 2-ethyl-2-(pyridin-4-yl)pentanedioate is a chemical compound with a complex structure that includes a pyridine ring and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-ethyl-2-(pyridin-4-yl)pentanedioate typically involves the esterification of 2-ethyl-2-(pyridin-4-yl)pentanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-ethyl-2-(pyridin-4-yl)pentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Various substituted pyridine derivatives from nucleophilic substitution.

Scientific Research Applications

Dimethyl 2-ethyl-2-(pyridin-4-yl)pentanedioate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Dimethyl 2-ethyl-2-(pyridin-4-yl)pentanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-ethyl-2-(pyridin-3-yl)pentanedioate
  • Dimethyl 2-ethyl-2-(pyridin-2-yl)pentanedioate
  • Dimethyl 2-methyl-2-(pyridin-4-yl)pentanedioate

Uniqueness

Dimethyl 2-ethyl-2-(pyridin-4-yl)pentanedioate is unique due to the specific positioning of the pyridine ring and the ethyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

149029-94-7

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

dimethyl 2-ethyl-2-pyridin-4-ylpentanedioate

InChI

InChI=1S/C14H19NO4/c1-4-14(13(17)19-3,8-5-12(16)18-2)11-6-9-15-10-7-11/h6-7,9-10H,4-5,8H2,1-3H3

InChI Key

RTXVPGILWMFMSH-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)OC)(C1=CC=NC=C1)C(=O)OC

Origin of Product

United States

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